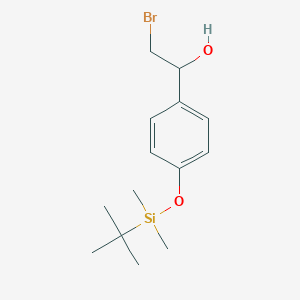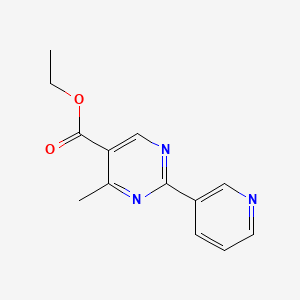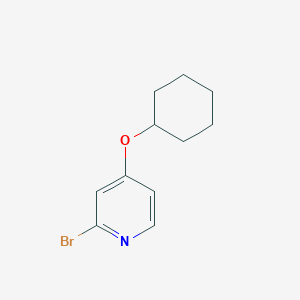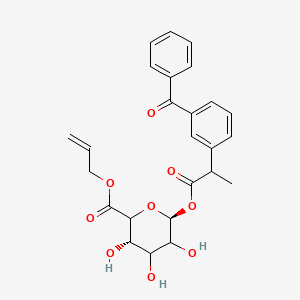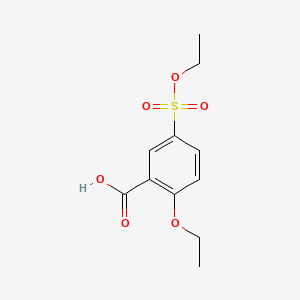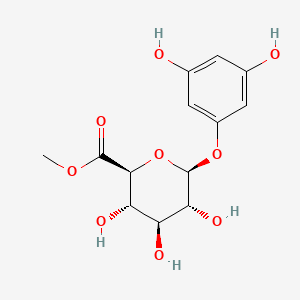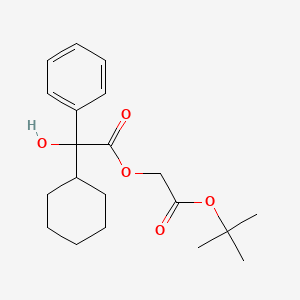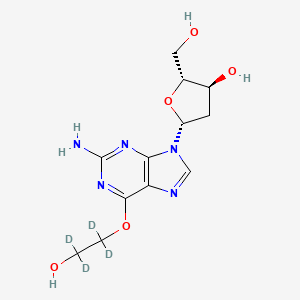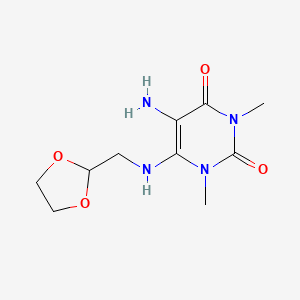
6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Functional Group Introduction:
Amination: The amino groups are introduced via reductive amination or direct amination reactions using ammonia or amines in the presence of reducing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.
科学研究应用
6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor, antimicrobial, and antiviral agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It can modulate pathways related to cell cycle regulation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
1,3-Dimethyluracil: A pyrimidine derivative with similar structural features but lacking the 1,3-dioxolan-2-yl group.
5-Aminouracil: Another pyrimidine derivative with an amino group at the 5-position but different substituents at other positions.
Uniqueness
6-(((1,3-Dioxolan-2-yl)methyl)amino)-5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 1,3-dioxolan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H16N4O4 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC 名称 |
5-amino-6-(1,3-dioxolan-2-ylmethylamino)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O4/c1-13-8(12-5-6-17-3-4-18-6)7(11)9(15)14(2)10(13)16/h6,12H,3-5,11H2,1-2H3 |
InChI 键 |
IPODNCAYKOLQGW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=O)C)N)NCC2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)

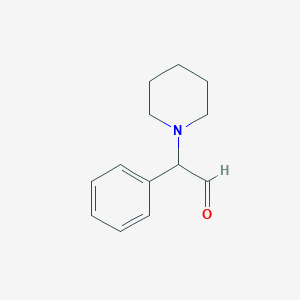
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
